1-Bromo-4-methoxy-2,5-dimethylbenzene
Overview
Description
1-Bromo-4-methoxy-2,5-dimethylbenzene is a brominated aromatic compound with methoxy and methyl substituents on the benzene ring. It is related to various other brominated aromatic compounds that have been studied for their potential applications in polymer synthesis, photoluminescence, and as intermediates in the synthesis of therapeutic agents and photochromic materials.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves multi-step reactions, including bromination, formylation, and various coupling reactions. For instance, the synthesis of a green light-emitting monomer closely related to 1-Bromo-4-methoxy-2,5-dimethylbenzene was achieved through a Horner-Wittig-Emmons reaction, starting from 1,4-dimethoxybenzene and proceeding through several intermediate steps . Another study demonstrated the regioselective bromination of a dimethoxy-dimethylbenzene derivative, leading to various bromination products, including a compound with a single crystal X-ray structure presented .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers depending on the position of the substituents on the benzene ring. For example, the crystal structure of a dibromomethyl derivative of 4-methoxy-2-methylbenzene revealed weak intermolecular O→Br charge-transfer interactions, suggesting the importance of halogen bonding in the solid-state structure . Another study provided crystal structures of different brominated compounds, showing how the presence of bromomethyl substituents can lead to the formation of two-dimensional aggregates in the crystal .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including further bromination, which can be influenced by the nature of substituents on the benzene ring. For example, the reaction of dimethyl-methoxybenzyl alcohols with bromine water resulted in bromination products of aromatic nuclei and the formation of dibromo and tribromo derivatives . The choice of solvent and conditions can lead to different bromination products, as shown in the selective bromination of dimethoxy-dimethylbenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Photoluminescent properties are of particular interest, as seen in the synthesis of bis-(α-cyano-4-methoxystyryl)benzenes, which exhibit high photoluminescence and significant bathochromic shifts in their emission spectra . The light-emitting performance of related compounds has been investigated, with findings indicating specific absorption and emission wavelengths . Additionally, the crystal structures of these compounds can reveal insights into their intermolecular interactions and how these might affect their physical properties .
Scientific Research Applications
Chemical Properties and Interactions
1-Bromo-4-methoxy-2,5-dimethylbenzene, a derivative of dimethylbenzene, demonstrates significant chemical properties and interactions. Liu et al. (2001) investigated a related compound, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, highlighting its major product status in the radical bromination of 4-methoxy-1,2-dimethylbenzene. This study provides insights into the intermolecular interactions of similar brominated compounds, suggesting potential applications in chemical synthesis and material science (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).
Application in Organic Synthesis
The compound's utility in organic synthesis is further demonstrated by Aitken et al. (2016). They explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This underscores its potential for creating novel compounds with specific chemical properties (Aitken, Jethwa, Richardson, & Slawin, 2016).
Electroluminescent Properties
Leung et al. (2002) investigated the electroluminescent properties of short poly(phenylene vinylene) chains grafted poly(organophosphazene), utilizing a related compound, 1,4-bischloromethyl-2,5-dimethoxybenzene. This research highlights the potential of such brominated compounds in the development of organic light-emitting diodes (OLEDs), which are crucial in modern display technologies (Leung, Liu, Wong, & Kwong, 2002).
Contribution to Liquid Crystal Research
Bertini et al. (2003) explored the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene. This research contributes to the understanding of chiral precursor compounds in the synthesis of chiral liquid crystals. Such studies are pivotal in advancing the field of liquid crystal displays and other related technologies (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Industrial Process Development
Zhang et al. (2022) demonstrated the practical industrial scale-up of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, utilized in the manufacturing of SGLT2 inhibitors. This research underscores the importance of such brominated compounds in pharmaceutical manufacturing processes, especially for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Safety And Hazards
The safety data sheet for 1-Bromo-4-methoxy-2,5-dimethylbenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1-bromo-4-methoxy-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZMKUHFOKNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372910 | |
Record name | 4-Bromo-2,5-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2,5-dimethylbenzene | |
CAS RN |
58106-25-5 | |
Record name | 4-Bromo-2,5-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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